2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies reveal that 2,3-dihydrothieno[3,4-b]dioxine-5-carbonitrile crystallizes in a monoclinic system with a fused bicyclic framework comprising a thiophene ring and a 1,4-dioxane moiety. The planar thiophene ring is annulated with the dioxane ring, which adopts a chair-like conformation stabilized by intramolecular oxygen-sulfur interactions. Key bond lengths include:
- C–S bond: 1.70–1.73 Å
- C–O bonds in dioxane: 1.42–1.45 Å
- C≡N bond: 1.15 Å
The dihedral angle between the thiophene and dioxane planes is 12.5°, indicating moderate conjugation between the two rings. Disorder in the ethylene bridge of the dioxane ring is observed in some crystal structures, with occupancy ratios of 0.62:0.38.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.01 Å, b = 10.22 Å, c = 10.67 Å |
| α, β, γ | 87.5°, 68.6°, 74.0° |
| Volume | 974.27 ų |
Spectroscopic Characterization
FT-IR Spectroscopy
The FT-IR spectrum (Fig. 1) exhibits characteristic bands:
- Sharp C≡N stretch at 2,230 cm⁻¹
- Aromatic C–H stretches at 3,050–3,100 cm⁻¹
- C–O–C asymmetric/symmetric vibrations at 1,240 cm⁻¹ and 1,090 cm⁻¹
- Thiophene ring C=C stretches at 1,580 cm⁻¹
NMR Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 167.19 ([M]⁺), with fragmentation patterns corresponding to loss of CN (Δmlz = 26) and SCO (Δmlz = 60).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- HOMO (-5.32 eV) localized on the thiophene ring
- LUMO (-2.83 eV) delocalized across the dioxane and nitrile groups
- Band gap (ΔE) = 2.49 eV, indicative of semiconducting properties
Table 2: Frontier Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.32 | Thiophene π-system |
| LUMO | -2.83 | Dioxane/nitrile groups |
The nitrile group withdraws electron density, polarizing the thiophene ring and enhancing charge transport efficiency.
Tautomeric and Conformational Isomerism
The compound exhibits restricted tautomerism due to the rigid bicyclic framework. However, conformational isomerism arises from:
- Dioxane ring puckering : Chair (75%) vs. boat (25%) conformers, with an energy difference of 1.2 kcal/mol.
- Nitrile group rotation : Two rotamers with a rotational barrier of 3.8 kcal/mol, as determined by variable-temperature NMR.
Interconversion between conformers occurs via low-energy pathways (<5 kcal/mol), favoring the chair conformation at room temperature.
Figure 2: Conformational Isomers
- Chair conformer: Stabilized by hyperconjugation (σ→σ* interactions between O and S)
- Boat conformer: Higher strain due to eclipsed O–CH₂ groups
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAPDOVCIFQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428783 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-02-8 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 3,4-Dihydroxythiophene with Diols
One common approach involves reacting 3,4-dihydroxythiophene with ethylene glycol or similar diols in the presence of acid catalysts such as p-toluenesulfonic acid under reflux conditions in toluene. Methanol is distilled off during the reaction to drive the equilibrium toward cyclization, forming the 1,4-dioxine ring fused to the thiophene (yield ~46.7%).
| Parameter | Details |
|---|---|
| Starting material | 3,4-Dihydroxythiophene or 3,4-dimethoxythiophene (precursor) |
| Catalyst | p-Toluenesulfonic acid monohydrate or camphor-10-sulphonic acid |
| Solvent | Toluene with methanol distillation |
| Temperature | 100 °C |
| Reaction time | 1–3 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | 19.3% to 46.7% depending on conditions |
Gas chromatography is used to monitor the conversion and purity during the reaction.
Palladium-Catalyzed Cyanation
The introduction of the nitrile group at the 5-position is achieved via palladium-catalyzed cyanation of a halogenated intermediate. For example, bromodichloromethane is used to brominate the 3,4-(ethylenedioxy)thiophene derivative, followed by treatment with palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), potassium phosphate, and silver carbonate in acetonitrile at 60 °C under inert atmosphere for 24–48 hours. The reaction mixture is then hydrolyzed with hydrochloric acid to yield the nitrile-substituted product with an overall yield of approximately 66%.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Bromodichloromethane, Pd(OAc)2, dppf, K3PO4, Ag2CO3, Ac2O, CH3CN, 60 °C, 24 h | Intermediate formed |
| Hydrolysis | 3 N HCl in dichloromethane, 30 °C | Final product |
| Overall yield | ~66% |
The reaction is performed in a Schlenk tube under nitrogen to maintain an inert atmosphere, and purification is done by preparative thin-layer chromatography.
Alternative Synthetic Approaches
Other methods include:
- Use of continuous flow reactors for scale-up, improving yield and purity by precise control of reaction parameters.
- Variation of acid catalysts and solvents to optimize cyclization efficiency and selectivity.
- Employing different palladium catalysts and ligands to enhance cyanation step efficiency.
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed cyclization | 3,4-Dimethoxythiophene, ethylene glycol, p-TsOH, toluene, 100 °C, 3 h | 46.7 | High purity, monitored by GC |
| Pd-catalyzed cyanation | Bromodichloromethane, Pd(OAc)2, dppf, K3PO4, Ag2CO3, Ac2O, CH3CN, 60 °C, 24 h | 66 | Requires inert atmosphere, Schlenk technique |
| Alternative acid catalysts | Camphor-10-sulphonic acid, methanol, toluene, 100 °C, 1 h | 19.3 | Lower yield, shorter reaction time |
| Continuous flow synthesis | Similar reagents, optimized flow conditions | Not specified | Industrial scale potential |
The palladium-catalyzed cyanation step is critical for introducing the nitrile group efficiently, with yields up to 66%. The cyclization step to form the dioxine ring is sensitive to catalyst choice and reaction conditions, with yields ranging from 19% to nearly 47% depending on the acid catalyst and reaction time.
The preparation of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile involves a two-stage process:
- Formation of the fused 1,4-dioxine-thiophene ring system by acid-catalyzed cyclization of 3,4-dihydroxythiophene derivatives with ethylene glycol under reflux in toluene.
- Introduction of the nitrile substituent at the 5-position via palladium-catalyzed cyanation of a halogenated intermediate under inert atmosphere.
Optimization of reaction conditions, including choice of acid catalyst, solvent, temperature, and palladium catalyst system, significantly affects yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to scale production efficiently.
This synthesis is well-documented in peer-reviewed chemical literature and patent sources, providing a robust foundation for further research and application development.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- Hydroxymethyl EDOT
Comparison: The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Biological Activity
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile (CAS No. 859851-02-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on available research data.
- Molecular Formula : CHNOS
- Molecular Weight : 167.18 g/mol
- IUPAC Name : 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
- InChI Key : HSQAPDOVCIFQCU-UHFFFAOYSA-N
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study focusing on its interaction with Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy, demonstrated that this compound can inhibit Plk1 binding with IC values ranging from 1.49 to 2.94 μM .
Table 1: Inhibition of Plk1 by this compound
| Compound | IC (μM) | Binding Affinity |
|---|---|---|
| This compound | 1.49 - 2.94 | High |
| Control Phosphopeptide PLHSpT | 14.74 | Moderate |
This compound's ability to induce mitotic arrest and antiproliferation effects in cell-based assays underscores its potential as an anticancer agent.
The mechanism through which this compound exerts its effects involves the disruption of Plk1-PBD interactions. This inhibition leads to impaired cell cycle progression and increased apoptosis in cancer cells. The compound's structural characteristics facilitate its binding affinity to the Plk1 PBD, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the thieno[3,4-b][1,4]dioxine scaffold can enhance its biological activity. For instance:
- Substituents on the Carbonitrile Group : Variations in substituents have been shown to influence both potency and selectivity against different kinases.
Table 2: SAR Insights on Derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group at position 6 | Increased potency against Plk1 |
| Compound B | Fluoro substitution at position 7 | Improved metabolic stability |
| Compound C | Ethyl group at position 5 | Enhanced cell permeability |
These findings suggest that careful tuning of functional groups can lead to derivatives with improved pharmacological profiles.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cell Viability : In vitro assays using leukemia cell lines demonstrated that derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine significantly reduced cell viability with GI values comparable to established chemotherapeutics .
- Mechanistic Studies : Research employing ELISA-based assays has confirmed the compound's ability to disrupt Plk1-PBD interactions effectively. This was evidenced by a marked increase in apoptotic markers in treated cells compared to controls.
Q & A
Q. What are the established synthetic routes for 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile, and how can reaction conditions be optimized for high yield?
The synthesis often involves functionalizing the thieno[3,4-b][1,4]dioxine core. For example, derivatives like the carbaldehyde (CAS 204905-77-1) are synthesized via formylation reactions using Vilsmeier-Haack conditions . A key intermediate, 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde, can be further modified to introduce nitrile groups via nucleophilic substitution or oxidation pathways. Optimization includes controlling stoichiometry of reagents (e.g., chloroacetic acid, aromatic aldehydes) and reaction time (e.g., 2–12 hours under reflux in acetic anhydride) to achieve yields >65% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Look for signals corresponding to the dioxane ring protons (δ 4.2–4.5 ppm) and the thiophene backbone (δ 6.5–7.5 ppm). The nitrile group does not directly appear in proton NMR but can be inferred from adjacent deshielded carbons in 13C NMR (~115–120 ppm) .
- IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch, while carbonyl or dioxane-related C-O stretches appear at 1650–1750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 170.18 for the carbaldehyde derivative) validate molecular weight .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The compound is classified as harmful (GHS07) with hazards including skin/eye irritation (H315, H319) and acute toxicity if inhaled/swallowed (H302, H312, H332). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Storage should be in amber glass bottles at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound in donor-acceptor polymer systems?
Density functional theory (DFT) calculations can model the compound’s electron-withdrawing capacity due to the nitrile group, which enhances charge transport in electrochromic polymers. Molecular docking studies (e.g., with quinoxaline-based polymers) reveal π-π stacking interactions and bandgap modulation, critical for optoelectronic applications . Hybrid DFT/Molecular Mechanics (DFT/MM) simulations further predict redox potentials aligned with experimental cyclic voltammetry data .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. For example, the carbaldehyde derivative (CAS 204905-77-1) shows 96.5–97% purity when purified via silica gel chromatography, compared to lower yields (85–90%) with solvent-based crystallization . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with multiple spectroscopic datasets .
Q. What role does this compound play in the development of electrochromic or photovoltaic materials?
As a π-conjugated building block, it enhances hole-transport properties in polymers. For instance, poly(5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline) exhibits reversible electrochromic switching (transparent ↔ blue) with a low switching time (<1.5 s) and high coloration efficiency (>300 cm²/C). In dye-sensitized solar cells, its derivatives improve charge separation when integrated with PEDOT:PSS hole-transport layers .
Q. How can researchers leverage this compound to design multifunctional ligands for catalytic or biomedical applications?
The nitrile group facilitates coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions. For example, Suzuki-Miyaura coupling using its boronate ester derivative (CAS 1119898-47-3) yields biaryl structures with >90% efficiency . In medicinal chemistry, derivatives like thiazolidine-2,4-dione hybrids show antimicrobial activity (MIC: 2–8 µg/mL) via inhibition of bacterial enoyl-ACP reductase .
Q. Methodological Recommendations
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of the thiophene ring .
- Contradiction Mitigation : Reproduce experiments with standardized reagents (e.g., ≥97% purity) and validate with orthogonal analytical techniques (e.g., NMR + HPLC) .
- Computational Validation : Cross-check DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra (λmax: 300–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
